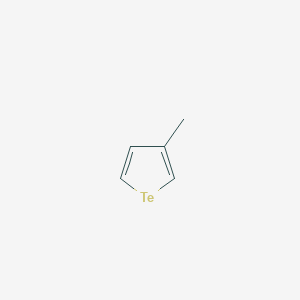
3-Methyltellurophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyltellurophene is an organotellurium compound that belongs to the class of tellurophenes, which are the tellurium analogues of thiophenes and selenophenes . This compound features a five-membered aromatic ring with tellurium as the heteroatom and a methyl group attached to the third carbon atom. The unique properties of tellurium, such as its redox capability and ability to form chalcogen bonds, make this compound an interesting subject for scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyltellurophene can be achieved through various methods. One common approach involves the reaction of 3-lithiotellurophene with methyl iodide. This reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and the isolation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyltellurophene undergoes various chemical reactions, including:
Oxidation: The tellurium atom in this compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert telluroxides back to the parent tellurophene.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of telluroxides or tellurones.
Reduction: Regeneration of the parent tellurophene.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-Methyltellurophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyltellurophene is primarily related to its redox properties. The tellurium atom can undergo oxidation and reduction reactions, which allows it to participate in various biochemical processes. The compound can interact with molecular targets such as enzymes and proteins, potentially altering their activity and function .
Comparaison Avec Des Composés Similaires
Thiophene: Contains sulfur instead of tellurium.
Selenophene: Contains selenium instead of tellurium.
Tellurophene: The parent compound without the methyl group.
Comparison:
Aromaticity: The aromaticity of tellurophene is lower than that of thiophene and selenophene due to the larger size of the tellurium atom.
Redox Properties: Tellurium’s redox properties are more pronounced compared to sulfur and selenium, making 3-Methyltellurophene more reactive in redox reactions.
Propriétés
Numéro CAS |
87221-61-2 |
|---|---|
Formule moléculaire |
C5H6Te |
Poids moléculaire |
193.7 g/mol |
Nom IUPAC |
3-methyltellurophene |
InChI |
InChI=1S/C5H6Te/c1-5-2-3-6-4-5/h2-4H,1H3 |
Clé InChI |
WKEIPYCKSMBZRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C[Te]C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanolate](/img/structure/B14423441.png)
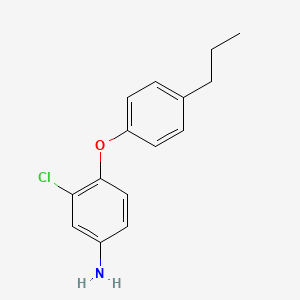


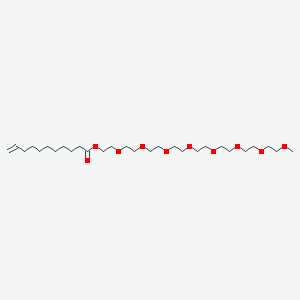
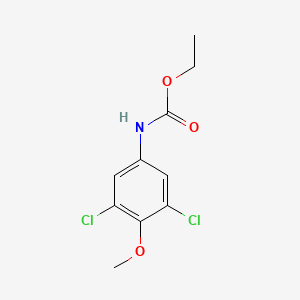
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
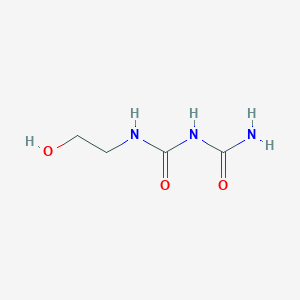
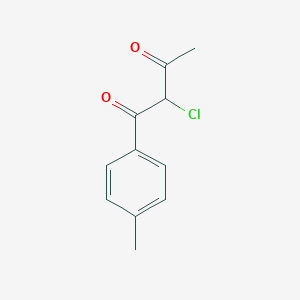
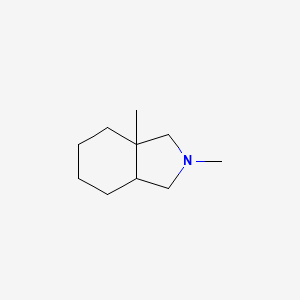
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
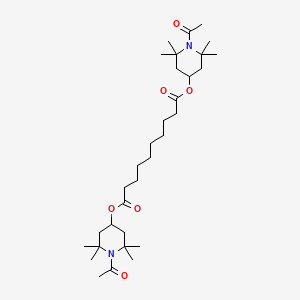
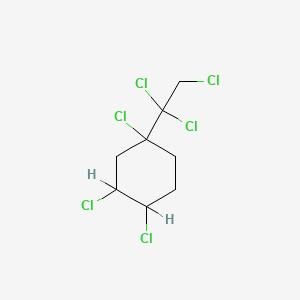
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
